molecular formula C11H15N3O4 B8009293 tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate

Cat. No.: B8009293
M. Wt: 253.25 g/mol
InChI Key: CFYCUMRIZHAPGK-UHFFFAOYSA-N
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Description

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate is an organic compound with the molecular formula C11H15N3O4 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-methyl-5-nitropyridin-2-yl)carbamate typically involves the reaction of 3-methyl-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-methyl-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Hydrolysis: 3-methyl-5-nitropyridine and tert-butyl alcohol.

Scientific Research Applications

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3-methyl-5-nitropyridin-2-yl)carbamate is not well-documented. as a carbamate, it may act by inhibiting enzymes through carbamoylation of active site residues. This can lead to the formation of a stable carbamate-enzyme complex, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-nitropyridin-3-yl)carbamate
  • Tert-butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate
  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate is unique due to the presence of both a nitro group and a carbamate group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and potential drug development .

Properties

IUPAC Name

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-7-5-8(14(16)17)6-12-9(7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYCUMRIZHAPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-3-methyl-5-nitropyridine (1 g, 6.5 mmol) and di-tert-butyl Bicarbonate (2.2 g, 9.8 mmol) were added in DMF (33 mL), then cesium carbonate (6.4 g, 19.6 mmol) at room temperature for 6 hours. Water (200 mL) was added, extracted with ethyl acetate (200 mL), second wash with brine (100 mL). The organic phase was dried by magnesium sulfate, filtered, concentrated and purified by column chromatography through a 25 gram Biotage SNAP KP-Sil™ silica gel cartridge eluting with 13% ethyl acetate/hexanes to give the title compound as a pale yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
di-tert-butyl Bicarbonate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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